molecular formula C22H17ClN2O3S B2892320 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899929-08-9

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2892320
CAS RN: 899929-08-9
M. Wt: 424.9
InChI Key: IQMISMISEGOPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pesticidal Applications

This compound shows promise in the development of new pesticides. Its structure, which includes a thieno[2,3-d]pyrimidine-2,4-dione moiety, could be effective in larvicidal and fungicidal activities. The presence of the chlorophenyl group may enhance its binding affinity to target enzymes in pests, potentially leading to high-efficiency pesticides with low toxicity and residue .

Anticancer Research

The thieno[2,3-d]pyrimidine scaffold is often explored for its anticancer properties. Derivatives of this compound could be synthesized and tested against various cancer cell lines, such as breast and colorectal cancer cells, to evaluate their cytotoxic activities. This could lead to the development of novel chemotherapy agents .

Antimicrobial Activities

Compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities. By incorporating this structure, derivatives of the compound could be potent antimicrobial agents, potentially useful in treating bacterial infections .

Material Science Applications

In material science, the compound’s derivatives could be used to synthesize new heterocyclic systems with potential applications in creating novel materials. These materials might possess unique properties such as high thermal stability or specific electronic characteristics, useful in various industrial applications .

Environmental Science Impact

The compound’s derivatives could be studied for their environmental impact, particularly in the context of biodegradation. The introduction of amide structures may be beneficial for the biodegradation of pesticides, reducing environmental pollution and enhancing ecological safety .

Tyrosinase Inhibition

Specific substitutions on the compound’s structure could significantly impact its inhibitory potency against tyrosinase, an enzyme responsible for melanin production. This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and the treatment of hyperpigmentation disorders .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminothiophene-3-carboxylic acid with 4-chlorobenzoyl chloride to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid. This intermediate is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "4-chlorobenzoyl chloride", "5,6-dimethyl-3-phenyluracil", "Dehydrating agent" ], "Reaction": [ "Step 1: 2-aminothiophene-3-carboxylic acid is reacted with thionyl chloride to form 2-chlorothiophene-3-carboxylic acid.", "Step 2: 2-chlorothiophene-3-carboxylic acid is then reacted with sodium hydride to form the corresponding thiol.", "Step 3: The thiol is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid.", "Step 4: 2-(4-chlorophenyl)-2-oxoethylthiophene-3-carboxylic acid is then reacted with 5,6-dimethyl-3-phenyluracil in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, 1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

899929-08-9

Product Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O3S/c1-13-14(2)29-21-19(13)20(27)25(17-6-4-3-5-7-17)22(28)24(21)12-18(26)15-8-10-16(23)11-9-15/h3-11H,12H2,1-2H3

InChI Key

IQMISMISEGOPCU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.